molecular formula C3H5F2NO3 B2538064 3,3-Difluoro-1-nitro-2-propanol CAS No. 148628-50-6

3,3-Difluoro-1-nitro-2-propanol

Cat. No.: B2538064
CAS No.: 148628-50-6
M. Wt: 141.074
InChI Key: JQGMXHIVZNVQQF-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-nitro-2-propanol is an organic compound characterized by the presence of two fluorine atoms, a nitro group, and a hydroxyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-nitro-2-propanol typically involves the reaction of 3,3-difluoro-2-propanol with a nitrating agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the carbon chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-nitro-2-propanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 3,3-difluoro-1-nitro-2-propanone.

    Reduction: Formation of 3,3-difluoro-1-amino-2-propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-1-nitro-2-propanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-nitro-2-propanol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-2-propanol
  • 3,3-Difluoro-2-propanol
  • 3,3-Difluoro-1-amino-2-propanol

Uniqueness

3,3-Difluoro-1-nitro-2-propanol is unique due to the presence of both nitro and hydroxyl groups on the same molecule, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

1,1-difluoro-3-nitropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2NO3/c4-3(5)2(7)1-6(8)9/h2-3,7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGMXHIVZNVQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-ethoxy-2,2-difluoroethanol (60 g, 0.47 mol), CH3NO2 (32.9 g, 0.56 mol) and Na2CO3 (3 g) was stirred at 60° C. for 3 hrs, then at rt overnight. The mixture was diluted with water (40 mL), extracted with tert-butyl methyl ether (200 mL) and the organic layer was dried over Na2SO4 and concentrated under low temperature to give the title compound, which was used for next step directly.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

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